Cas no 2680865-54-5 (2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid)

2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28297425
- 2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
- 2680865-54-5
- 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid
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- インチ: 1S/C15H22N2O5S/c1-9-11(12(18)19)23-13(16-9)17(8-10-6-5-7-21-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
- InChIKey: TYBIASGZVDZAIP-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1N(C(=O)OC(C)(C)C)CC1CCCO1
計算された属性
- 精确分子量: 342.12494298g/mol
- 同位素质量: 342.12494298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- XLogP3: 2.7
2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297425-0.1g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28297425-1.0g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28297425-10g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28297425-5g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 5g |
$1945.0 | 2023-09-07 | ||
Enamine | EN300-28297425-0.05g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28297425-0.25g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28297425-5.0g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28297425-2.5g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28297425-10.0g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28297425-0.5g |
2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
2680865-54-5 | 95.0% | 0.5g |
$645.0 | 2025-03-19 |
2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680865-54-5)
2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid, identified by its CAS number 2680865-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several functional groups, including a tert-butoxycarbonyl (Boc) group, an oxolan-2-ylmethylamino moiety, and a carboxylic acid functionality, all of which contribute to its unique chemical properties and reactivity.
The Boc group in the molecule serves as a protecting group for the amino functionality, ensuring stability during synthetic processes and facilitating controlled reactions. This protective feature is particularly valuable in multi-step synthetic routes where selective modification of different functional groups is required. The presence of the oxolan-2-ylmethylamino moiety introduces an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and interaction with biological targets. Furthermore, the carboxylic acid group at the 5-position of the thiazole ring provides a site for further derivatization, enabling the creation of more complex derivatives with tailored pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in drug discovery. Thiazole scaffolds are known for their ability to modulate various biological pathways, making them attractive candidates for developing novel therapeutic agents. For instance, studies have demonstrated that thiazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680865-54-5) may contribute to its potential efficacy in these areas.
In particular, the oxolan-2-ylmethylamino substituent has been implicated in enhancing binding affinity to certain protein targets. This moiety can form hydrogen bonds and other non-covalent interactions with biological receptors, improving drug-receptor specificity. The 4-methylthiazole core further influences the compound's electronic properties and spatial orientation, which are critical factors in determining its pharmacokinetic behavior. Preliminary computational studies suggest that this compound may exhibit favorable pharmacokinetic profiles, including appropriate solubility and metabolic stability.
The synthesis of 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680865-54-5) involves a series of well-established organic reactions, including condensation reactions between appropriately substituted precursors and protection-deprotection steps to isolate the desired functional groups. The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions has been explored to improve yield and purity. These methods align with current trends in synthetic organic chemistry aimed at achieving efficient and sustainable production processes.
From a pharmaceutical perspective, the potential applications of this compound are broad-ranging. Researchers have been investigating thiazole derivatives for their role in modulating enzyme activity and receptor binding. For example, modifications to the thiazole ring can alter its interaction with enzymes such as kinases or phosphodiesterases, which are often implicated in disease pathways. The presence of both polar and non-polar regions in 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680865-54-5) suggests it may be capable of traversing biological membranes effectively.
Recent preclinical studies have begun to explore the pharmacological effects of structurally related thiazole compounds. These studies have provided insights into their mechanisms of action and potential therapeutic benefits. While specific data on 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680865-54-5) is still limited due to its novelty, preliminary findings suggest that it may exhibit promising activities against certain disease states. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.
The development of new drug candidates requires rigorous evaluation under various conditions to ensure safety and efficacy. In vitro assays are commonly employed to assess binding affinity to target proteins and preliminary toxicological profiles. Additionally, animal models provide valuable insights into how these compounds behave within living systems before human trials can commence. The structural features of 2-{(tert-butoxy)carbonyl(oxolan-2-ylmethylamino)} -4-methyl -1 , 3 -th iaz ol - 5 -carbox y l ic ac id (CAS No . 268086 5 -54 - 5 ) make it an intriguing candidate for further exploration in these contexts.
In conclusion, 2 -{( ter t -but y oxy ) carb on y l ( ox o lan - 2 - ylm eth ylam i no ) } -4 -m eth y l -1 ,3 -th i az ol e - 5 -ca rbox y l ic ac id( CAS No .268086 5 -54 - 5 ) represents a significant advancement in pharmaceutical chemistry due to its complex structural features and potential therapeutic applications . Its synthesis , characterized by careful functional group manipulation , aligns with modern synthetic methodologies . Preliminary research suggests that this compound may exhibit notable biological activities , warranting further investigation into its pharmacological properties . As research continues , it is anticipated that insights gained from studying this derivative will contribute to the development of novel therapeutic agents targeting various disease states .
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